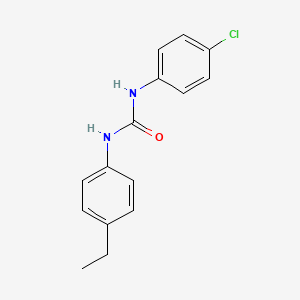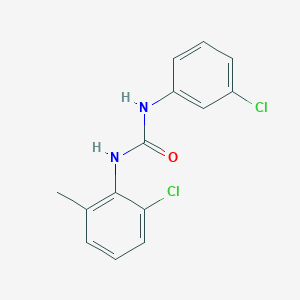
4,4'-Methylenebis(1-isobutyl-3-phenylurea)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis(1-isobutyl-3-phenylurea) is a chemical compound with the molecular formula C23H32N4O2 and a molecular weight of 396.537 g/mol . It is a unique compound that has garnered interest in various fields of scientific research due to its distinctive chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) typically involves the reaction of isobutylamine and phenyl isocyanate in the presence of a methylene bridge . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound available for various applications in research and industry .
化学反応の分析
Types of Reactions
4,4’-Methylenebis(1-isobutyl-3-phenylurea) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various halides and nucleophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding urea derivatives, while reduction may produce amine derivatives .
科学的研究の応用
4,4’-Methylenebis(1-isobutyl-3-phenylurea) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4’-Methylenebis(1-isobutyl-3-phenylurea) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(1-butyl-3-phenylurea): Similar structure but with butyl groups instead of isobutyl groups.
4,4’-Methylenebis(3-(1,3-dimethylbutyl)-1-phenylurea): Contains dimethylbutyl groups, offering different chemical properties.
Uniqueness
4,4’-Methylenebis(1-isobutyl-3-phenylurea) is unique due to its specific isobutyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
特性
CAS番号 |
200263-12-3 |
|---|---|
分子式 |
C23H32N4O2 |
分子量 |
396.5 g/mol |
IUPAC名 |
1-(2-methylpropyl)-3-[4-[[4-(2-methylpropylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C23H32N4O2/c1-16(2)14-24-22(28)26-20-9-5-18(6-10-20)13-19-7-11-21(12-8-19)27-23(29)25-15-17(3)4/h5-12,16-17H,13-15H2,1-4H3,(H2,24,26,28)(H2,25,27,29) |
InChIキー |
XFQGOKVRSBHRDP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11942966.png)

![1,2-Diethyl 3-methyl pyrrolo[2,1-a]isoquinoline-1,2,3-tricarboxylate](/img/structure/B11942971.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B11942984.png)
![2,4-Diphenylbenzo[h]quinazoline](/img/structure/B11942993.png)
![4-nitro-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide](/img/structure/B11942995.png)


![N-[4-[(4-bromophenyl)diazenyl]-3-(triphenylstannyl)phenyl]-N,N-dimethylamine](/img/structure/B11943018.png)

![benzyl N-[(1S)-1-carbamoyl-3-(methylsulfanyl)propyl]carbamate](/img/structure/B11943041.png)
![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)

